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6H-1,3-Thiazine-6-thione, 2-phenyl-

Cat. No.: B14642735
CAS No.: 52421-59-7
M. Wt: 205.3 g/mol
InChI Key: KLQVRSAPHZYNSK-UHFFFAOYSA-N
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Description

Context and Significance of 1,3-Thiazine Scaffolds in Synthetic Organic Chemistry

The 1,3-thiazine nucleus, a six-membered ring containing a nitrogen and a sulfur atom at positions 1 and 3, is a privileged scaffold in medicinal chemistry and organic synthesis. britannica.comactascientific.comnih.gov These structures are of great interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. actascientific.comresearchgate.net The presence of the N-C-S linkage is a key feature, forming the active site in important antibiotics like cephalosporins. actascientific.com The versatility of the 1,3-thiazine ring allows for the synthesis of a wide array of derivatives with varied pharmacological profiles. jocpr.comnih.gov Synthetic methodologies to access these compounds are diverse and include condensation reactions, cycloadditions, and ring transformations. researchgate.net

Overview of Heterocyclic Thiocarbonyl Compounds and their Research Relevance

Heterocyclic compounds featuring a thiocarbonyl group (a carbon-sulfur double bond, C=S) are a subject of considerable research interest. The thiocarbonyl group imparts unique reactivity to the heterocyclic system. These compounds are known to participate in various chemical transformations, including cycloaddition reactions. nih.gov The chemistry of heterocyclic thiocarbonyl derivatives is extensive, with applications in the synthesis of complex molecules and materials.

Structural Features and Nomenclature of 6H-1,3-Thiazine-6-thione, 2-phenyl- within the 1,3-Thiazine Class

The nomenclature "6H-1,3-Thiazine-6-thione, 2-phenyl-" precisely describes the molecule's structure. "1,3-Thiazine" indicates a six-membered ring with nitrogen and sulfur at positions 1 and 3. wikipedia.org The "6H" specifies that position 6 of the ring is saturated and bears a hydrogen atom, while the rest of the ring is unsaturated. "-6-thione" signifies the presence of a thiocarbonyl group at this sixth position. Finally, "2-phenyl-" denotes that a phenyl group is attached to the second carbon atom of the thiazine (B8601807) ring.

Interactive Data Tables

Due to the limited availability of specific experimental data for 6H-1,3-Thiazine-6-thione, 2-phenyl- in the reviewed literature, the following tables present representative spectroscopic data for closely related 2-phenyl-1,3-thiazine derivatives to provide an insight into the expected spectral characteristics.

Table 1: Representative ¹H NMR Spectroscopic Data of 2-Phenyl-1,3-Thiazine Derivatives
Proton Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (Phenyl)7.20 - 7.80MultipletChemical shifts can vary based on substituents on the phenyl ring.
Thiazine Ring Protons4.50 - 6.50VariesThe specific shifts and coupling patterns depend on the saturation and substitution of the thiazine ring.

Data are generalized from studies on various 2-phenyl-1,3-thiazine derivatives. jocpr.com

Table 2: Representative ¹³C NMR Spectroscopic Data of 2-Phenyl-1,3-Thiazine Derivatives
Carbon Chemical Shift (δ, ppm) Notes
C=S (Thione)> 180The thiocarbonyl carbon is typically highly deshielded.
Aromatic Carbons (Phenyl)125 - 140Includes the ipso-carbon and the ortho, meta, and para carbons.
Thiazine Ring Carbons40 - 160The chemical shifts are influenced by the hybridization and surrounding atoms.

Data are generalized from studies on various heterocyclic thiones.

Table 3: Representative IR Spectroscopic Data of 1,3-Thiazine Derivatives
Functional Group Wavenumber (cm⁻¹) Intensity
C=N Stretch1600 - 1650Medium to Strong
C=S Stretch (Thione)1050 - 1250Medium to Strong
Aromatic C-H Stretch> 3000Variable
Aromatic C=C Stretch1450 - 1600Variable

Data are generalized from spectroscopic studies of various 1,3-thiazine derivatives. jocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NS2 B14642735 6H-1,3-Thiazine-6-thione, 2-phenyl- CAS No. 52421-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52421-59-7

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

2-phenyl-1,3-thiazine-6-thione

InChI

InChI=1S/C10H7NS2/c12-9-6-7-11-10(13-9)8-4-2-1-3-5-8/h1-7H

InChI Key

KLQVRSAPHZYNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=S)S2

Origin of Product

United States

Reactivity and Chemical Transformations of 6h 1,3 Thiazine 6 Thione, 2 Phenyl Derivatives

Reactions Involving the Thiocarbonyl (C=S) Group at Position 6

The thiocarbonyl group (C=S) at the C-6 position is a key center of reactivity. Compared to its carbonyl (C=O) analog, the C=S bond is weaker and more polarizable, making the carbon atom highly electrophilic and the sulfur atom a potential site for both nucleophilic and electrophilic attack.

The electrophilic carbon of the C=S group is susceptible to attack by various nucleophiles. A notable example is the reaction of related 1,3-thiazine-2,6-dithiones with diazo compounds. clockss.org Specifically, treatment of 1,3-thiazine-dithiones bearing an arylsulfonyl group at position 5 with diphenyldiazomethane leads to a [3+2] cycloaddition reaction across the C=S bond at position 6. This reaction proceeds through the attack of the diazo compound on the thiocarbonyl group to form a spiro-thiirane intermediate. clockss.org This transformation highlights the susceptibility of the C-6 thiocarbonyl to nucleophilic attack, resulting in the formation of a new five-membered ring fused in a spirocyclic fashion.

The reaction can be generalized for various diazomethane (B1218177) derivatives, leading to a range of 3',3'-disubstituted 1,3(6H)-thiazine-6-spiro-2'-thiiranes. clockss.org These reactions are often carried out at room temperature and without the need for a catalyst, underscoring the inherent reactivity of the thiazine-6-thione moiety.

Table 1: Synthesis of 1,3(6H)-Thiazine-6-spiro-2'-thiiranes via Nucleophilic Addition

Starting Thiazine (B8601807) Derivative Reagent Product Reference
1,3-Thiazine-2,6-dithione Diphenyldiazomethane 3',3'-Diphenyl-1,3(6H)-thiazine-6-spiro-2'-thiirane-2-thione clockss.org

While thionation involves the conversion of a carbonyl to a thiocarbonyl, the 6H-1,3-thiazine-6-thione system already possesses this group. More relevant are desulfurization reactions. The spiro-thiirane intermediates formed from the reaction with diazo compounds can undergo subsequent desulfurization. clockss.org For instance, a 6-spiro-2'-thiirane derivative bearing an ethoxycarbonyl group at position 5, upon gentle heating, does not rearrange but instead affords an alkene-type product, 6-diphenylmethylene-2-thioxo-1,3-thiazine, through the extrusion of elemental sulfur. clockss.org This desulfurization provides a pathway to exocyclic double bonds at the C-6 position.

Reactivity of the Nitrogen Atom within the 1,3-Thiazine Ring

The nitrogen atom at position 3 of the thiazine ring is a key site for functionalization, behaving as a nucleophile. Its reactivity allows for the introduction of various substituents, which can significantly modify the compound's chemical and physical properties.

The nitrogen atom in the 1,3-thiazine ring can be readily functionalized through alkylation and acylation reactions. While specific examples for 2-phenyl-6H-1,3-thiazine-6-thione are not extensively documented, the reactivity of related thiazinane and thiazine systems provides a clear precedent. For instance, N-alkylation of thiazinane-2-thiones can be achieved by reacting 3-bromopropylamines with carbon disulfide. nih.gov More modern approaches, such as the ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols, demonstrate efficient methods for forming N-C bonds in related nitrogen heterocycles. rsc.org

N-Acylation is also a common transformation. Studies on 1,3-thiazinane-2-thiones show that they can be acylated using various acylating agents. nih.govub.edu This has been utilized in synthetic methodologies where N-acyl-1,3-thiazinane-2-thiones serve as precursors for direct and enantioselective alkylation reactions catalyzed by chiral metal complexes. These reactions underscore the feasibility of introducing acyl groups onto the thiazine nitrogen, creating stable N-acyl derivatives that can be used in further synthetic steps.

In derivatives such as 2-amino-6H-1,3-thiazine-6-thione, the exocyclic amino group at C-2 introduces another site of reactivity. This amino group behaves as a typical primary amine and can undergo standard transformations. Acylation is a primary example of this reactivity. Research on related 2-amino-1,3-thiazine structures has shown that the exocyclic amino group can be acetylated using reagents like acetic anhydride. actascientific.com This reaction leads to the formation of 2-N-acylamino derivatives, which can serve as intermediates for more complex molecules or as a means to modulate biological activity. actascientific.com

Table 2: Representative Reactions of Thiazine Ring Nitrogen and Exocyclic Amino Groups

Substrate Type Reaction Reagent Example Product Type Reference
1,3-Thiazinane-2-thione N-Acylation Acyl Chloride N-Acyl-1,3-thiazinane-2-thione ub.edu
Amino-1,3,5-triazine N-Alkylation Alcohols (Ru-catalyzed) N-Alkylamino-1,3,5-triazine rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the 2-Phenyl Substituent

The phenyl ring at the C-2 position can undergo substitution reactions, although its reactivity is significantly influenced by the attached 1,3-thiazine-6-thione heterocycle.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.commsu.edu The outcome is governed by the electronic nature of the substituent already on the ring. libretexts.org The 6H-1,3-thiazine-6-thione moiety, containing two electronegative heteroatoms and an electron-withdrawing thiocarbonyl group, is expected to act as an electron-withdrawing group. This deactivates the phenyl ring towards electrophilic attack, meaning that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are required compared to benzene itself. libretexts.org

Furthermore, as a deactivating group, the thiazine substituent is predicted to be a meta-director. Attack by an electrophile at the ortho or para positions would place a destabilizing partial positive charge on the carbon atom directly attached to the electron-withdrawing thiazine ring. In contrast, attack at the meta position keeps the positive charge of the intermediate carbocation (arenium ion) away from the point of attachment, resulting in a more stable intermediate. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the 2-phenyl group are expected to yield predominantly the meta-substituted product.

Nucleophilic aromatic substitution (SNAr) on the 2-phenyl ring is generally not feasible unless the ring is further substituted with very strong electron-withdrawing groups, such as nitro groups, typically located ortho or para to a good leaving group (like a halide). The thiazine ring itself is not sufficiently electron-withdrawing to activate the phenyl ring for SNAr with common nucleophiles.

Pericyclic Reactions and Cycloadditions Involving the 1,3-Thiazine Ring System

While specific examples involving 2-phenyl-6H-1,3-thiazine-6-thione are not extensively documented in the literature, the inherent structure of the 1,3-thiazine ring allows for the consideration of several types of pericyclic reactions. The conjugated system within the ring is a key feature that could potentially participate in cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings. The 1,3-thiazine ring contains a conjugated diene-like fragment. However, similar to other heteroaromatic compounds like thiophene (B33073), the 1,3-thiazine ring possesses a degree of aromatic character which can reduce its reactivity as a diene. nih.gov Thiophene itself is generally a poor diene in thermal cycloadditions and often requires Lewis acid catalysis or conversion to a more reactive derivative (like thiophene S-oxide) to participate in Diels-Alder reactions. nih.gov It is plausible that the 2-phenyl-6H-1,3-thiazine-6-thione system would exhibit similar reluctance to act as a diene under standard thermal conditions.

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions that involve the conversion of a π-bond to a σ-bond, leading to ring formation, or the reverse, leading to ring opening. wikipedia.orglibretexts.org The conjugated system of a 1,3-thiazine derivative could theoretically undergo a 4π or 6π electrocyclic reaction, depending on the specific substrate and conditions (thermal or photochemical). The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which dictate whether the process is conrotatory or disrotatory based on the number of π-electrons and the reaction conditions. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For instance, a thermal 4π electrocyclization would proceed via a conrotatory motion, while a photochemical 4π reaction would be disrotatory. masterorganicchemistry.com

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system. wikipedia.orglibretexts.org Common examples include clockss.orgstereoelectronics.org, clockss.orgorganicchemistrydata.org, and stereoelectronics.orgstereoelectronics.org shifts. The feasibility of a sigmatropic rearrangement within the 2-phenyl-6H-1,3-thiazine-6-thione framework would depend on the presence of a suitable migrating group and the ability to achieve the required transition state geometry. For example, thermal clockss.orgstereoelectronics.org hydrogen shifts are generally forbidden due to the high energy of the required antarafacial transition state. stereoelectronics.org However, other shifts, such as the stereoelectronics.orgstereoelectronics.org Cope and Claisen rearrangements, are common and powerful synthetic tools. wikipedia.orglibretexts.org

Rearrangement Reactions and Isomerization Pathways (e.g., Spiro-Thiirane Formation and Rearrangement)

A significant and well-documented reaction pathway for related 1,3-thiazine-thione systems involves the C6-thione group, leading to spiro-heterocycles that can undergo subsequent rearrangements.

Research on 1,3-thiazine-2,6-dithione derivatives has shown that the C6-thione is susceptible to reaction with diazo compounds, such as diphenyldiazomethane, to form a three-membered thiirane (B1199164) ring spiro-fused at the C6 position. clockss.org This reaction provides a direct pathway to 1,3(6H)-Thiazine-6-spiro-2'-thiirane-2-thiones. clockss.org

These spiro-thiirane intermediates are often unstable and can undergo rearrangement upon gentle heating or treatment with a base. clockss.org The rearrangement involves the cleavage of the C-S bond of the thiirane ring and subsequent ring transformation to yield a new heterocyclic system, specifically 2-pyrroline-4-thione derivatives. clockss.org In some cases, this rearrangement is reversible, with the pyrroline (B1223166) derivative reverting to the more stable thiazine spiro-thiirane upon heating. clockss.org Desulfurization of the spiro-thiirane to form a 6-diphenylmethylene derivative can also occur as a competing pathway. clockss.org

Table 1: Rearrangement of 1,3(6H)-Thiazine-6-spiro-2'-thiirane Derivatives clockss.org
Starting MaterialReagent/ConditionProductNotes
1,3-Thiazine-2,6-dithione derivativeDiphenyldiazomethane1,3(6H)-Thiazine-6-spiro-2',2'-diphenyl-thiiraneFormation of the spiro-thiirane intermediate.
1,3(6H)-Thiazine-6-spiro-2'-thiiraneBase or Heat2-Pyrroline-4-thione derivativeRearrangement product.
2-Pyrroline-4-thione derivativeHeating (e.g., 140 °C)1,3(6H)-Thiazine-6-spiro-2'-thiiraneDemonstrates the reversibility of the rearrangement in certain cases.
Spiro-thiirane with electron-withdrawing groupHeat6-Diphenylmethylene-1,3-thiazine derivativeDesulfurization occurs instead of rearrangement.

Another isomerization pathway to consider is tautomerism. Studies on related 1,3-thiazine systems have demonstrated the existence of tautomeric equilibria, for instance, between a 5,6-dihydro-4H-1,3-thiazine and a 1,3-thiazinane (B8806883) isomer. nih.govacs.orgunizar.es The dominant tautomer can depend on the physical state (solution vs. solid crystal). nih.govacs.org For 2-phenyl-6H-1,3-thiazine-6-thione, potential tautomerization could involve the migration of a proton from the C5 position to the thione sulfur, although this is less common than enol-keto tautomerism.

Ring Opening and Degradation Pathways of the 6H-1,3-Thiazine-6-thione Scaffold

The 1,3-thiazine ring is susceptible to nucleophilic attack, which can initiate ring-opening or ring-transformation reactions. The specific outcome is highly dependent on the nature of the nucleophile and the substituents on the thiazine ring.

Studies on the related 2-amino-4H-1,3-thiazin-4-one system, including the 6-phenyl derivative, show that it can serve as a building block for more complex fused heterocycles. nih.govsemanticscholar.orgmdpi.com For example, in three-component reactions with isocyanides and acetylenedicarboxylic esters, the thiazine ring participates in a reaction cascade. nih.govsemanticscholar.org A plausible mechanism involves the initial deprotonation of the thiazine, followed by a 1,4-nucleophilic attack that leads to a ketenimine intermediate, which then cyclizes to form a fused dihydropyrimido[2,1-b] clockss.orgstereoelectronics.orgthiazine system. nih.govsemanticscholar.org While the starting material is different from 2-phenyl-6H-1,3-thiazine-6-thione, this demonstrates the reactivity of the thiazine core towards ring transformation.

The thione group at C6 is also a reactive site. As seen in the rearrangement of spiro-thiiranes, desulfurization is a possible degradation pathway. clockss.org Furthermore, the chemistry of related benzothiazine-thiones shows that the ring can be opened and transformed by reacting with various nucleophiles to build new heterocyclic systems like quinazoline-4(3H)-thiones, pyrazoles, and thiadiazoles. This highlights the utility of the thiazinethione scaffold as a precursor for diverse heterocyclic structures through ring cleavage and recyclization pathways.

Structural Elucidation and Advanced Spectroscopic Characterization of 6h 1,3 Thiazine 6 Thione, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Although specific NMR data for 6H-1,3-Thiazine-6-thione, 2-phenyl- is not readily found in the literature, analysis of its structural isomers, 2-phenylaminodihydro-1,3-thiazine and 2-phenyliminotetrahydro-1,3-thiazine, provides valuable insights into the expected chemical shifts. eurjchem.com

The ¹H NMR spectrum of these analogues shows characteristic signals for the methylene (B1212753) protons of the thiazine (B8601807) ring and the protons of the phenyl group. For 2-phenylaminodihydro-1,3-thiazine, the methylene protons appear as multiplets in the range of δ 2.12-3.59 ppm. The aromatic protons of the phenyl group resonate between δ 7.25-7.37 ppm. eurjchem.com In the case of 2-phenyliminotetrahydro-1,3-thiazine, the methylene protons are observed at δ 1.90-3.37 ppm, and the aromatic protons at δ 6.99-7.24 ppm. eurjchem.com For 6H-1,3-Thiazine-6-thione, 2-phenyl-, one would expect to see signals corresponding to the vinyl proton in the thiazine ring, likely in the downfield region, in addition to the phenyl proton signals.

The ¹³C NMR spectra of the aforementioned isomers show the carbon signals of the thiazine ring and the phenyl group. A notable feature is the chemical shift of the C=N carbon, which appears at δ 165.38 ppm for 2-phenylaminodihydro-1,3-thiazine and δ 152.16 ppm for 2-phenyliminotetrahydro-1,3-thiazine. eurjchem.com For the target compound, the C=S carbon of the thione group would be a key signal, typically resonating in the range of δ 190-220 ppm. The carbons of the phenyl group in the analogues appear in the typical aromatic region of δ 122-147 ppm. eurjchem.com

2D-NMR techniques such as COSY and HMQC would be instrumental in definitively assigning the proton and carbon signals of 6H-1,3-Thiazine-6-thione, 2-phenyl- by establishing proton-proton and proton-carbon correlations.

Table 1: ¹H and ¹³C NMR Data for Related 2-Phenyl-1,3-thiazine Derivatives eurjchem.com

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenylaminodihydro-1,3-thiazine 2.12-2.20 (m, 2H, CH₂), 3.11 (t, J = 6.0 Hz, 2H, CH₂), 3.59 (t, J = 6.0 Hz, 2H, CH₂), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.31 (t, J = 8.0 Hz, 1H, Ar-H), 7.37 (t, J = 8.0 Hz, 2H, Ar-H), 8.08 (s, 1H, N-H)20.46 (CH₂), 26.54 (CH₂-S), 41.06 (CH₂-N), 125.66 (2C, Ar-C), 127.70 (1C, Ar-C), 129.21 (2C, Ar-C), 134.79 (1C, Ar-C), 165.38 (C=N)
2-Phenyliminotetrahydro-1,3-thiazine 1.90-2.05 (m, 2H, CH₂), 2.93 (t, J = 6.0 Hz, 2H, CH₂), 3.37 (t, J = 6.0 Hz, 2H, CH₂), 6.47 (b.s, 1H, N-H), 6.99 (t, J = 8.0 Hz, 1H, Ar-H), 7.03 (d, J = 8.0 Hz, 2H, Ar-H), 7.24 (t, J = 8.0 Hz, 2H, Ar-H)22.74 (CH₂), 27.11 (CH₂-S), 43.04 (CH₂-N), 122.25 (2C, Ar-C), 122.72 (1C, Ar-C), 128.80 (2C, Ar-C), 146.73 (1C, Ar-C), 152.16 (C=N)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. For 6H-1,3-Thiazine-6-thione, 2-phenyl-, key vibrational modes would include the C=S stretch of the thione group, the C=N stretch of the imine, and various vibrations associated with the phenyl ring and the thiazine core.

The FTIR spectrum of 2-phenylaminodihydro-1,3-thiazine shows a C=N stretching vibration at 1620 cm⁻¹. eurjchem.com In 2-phenyliminotetrahydro-1,3-thiazine, this band appears at 1613 cm⁻¹. eurjchem.com For the target molecule, the C=S stretching vibration is expected to be a prominent feature, typically appearing in the region of 1050-1250 cm⁻¹. The exact position would be influenced by the electronic environment of the thiazine ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. eurjchem.com

Raman spectroscopy would be a valuable complementary technique, particularly for identifying the C=S bond, which often gives a strong Raman signal. Both IR and Raman spectroscopy are governed by different selection rules, and a combined analysis provides a more complete picture of the vibrational modes of the molecule. arxiv.org

Table 2: Key IR Absorption Frequencies for Related 2-Phenyl-1,3-thiazine Derivatives eurjchem.com

Functional Group2-Phenylaminodihydro-1,3-thiazine (cm⁻¹)2-Phenyliminotetrahydro-1,3-thiazine (cm⁻¹)
N-H Stretch32413217
Aromatic C-H Stretch3154, 30013095
Aliphatic C-H Stretch29312926, 2857
C=N Stretch16201613
Aromatic C=C Stretch1589, 1551, 14951580, 1493
C-N Stretch11811163

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For 6H-1,3-Thiazine-6-thione, 2-phenyl-, the molecular ion peak (M⁺) would confirm its molecular formula (C₁₀H₇NS₂).

The fragmentation of 1,3-thiazine derivatives under electron impact ionization often involves characteristic losses of small molecules or radicals. Based on studies of related heterocyclic systems, potential fragmentation pathways for 6H-1,3-Thiazine-6-thione, 2-phenyl- could include the loss of a sulfur atom, the thiocarbonyl group (C=S), or cleavage of the thiazine ring. The phenyl group would likely give rise to characteristic fragments such as the phenyl cation (m/z 77). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and conformation. While a crystal structure for 6H-1,3-Thiazine-6-thione, 2-phenyl- is not available in the searched literature, studies on related compounds offer insights into the likely geometry of the 1,3-thiazine ring.

For instance, the crystal structure of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione reveals a half-chair conformation for the thiazine ring. nih.gov Another related compound, a phenylene-bridged bis-(1,3-thiazin-4-one), exhibits both twisted-boat and half-chair conformations for its two thiazine rings. iucr.orgiucr.org These findings suggest that the 1,3-thiazine ring is flexible and can adopt various non-planar conformations depending on the substituents and crystal packing forces. In 6H-1,3-Thiazine-6-thione, 2-phenyl-, the presence of sp² hybridized carbons in the ring would lead to a more planar structure compared to its saturated analogues.

Chiroptical Properties of Enantiomerically Enriched 6H-1,3-Thiazine-6-thione Derivatives (if applicable)

Chiroptical techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are used to study chiral molecules. If 6H-1,3-Thiazine-6-thione, 2-phenyl- were to be synthesized in an enantiomerically enriched form, for example, through the introduction of a chiral center, its chiroptical properties could be investigated.

Currently, there is no specific information available on the chiroptical properties of this compound or its derivatives in the provided search results. However, research on other chiral heterocyclic systems, such as imidazole (B134444) derivatives, has demonstrated strong chiroptical properties, highlighting the potential for such studies on chiral thiazines. rsc.org The synthesis and characterization of chiral thiazine derivatives could open up new avenues for their application in materials science and stereoselective chemistry. nih.gov

Theoretical and Computational Chemistry Studies of 6h 1,3 Thiazine 6 Thione, 2 Phenyl and Analogs

Electronic Structure and Bonding Analysis using Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of heterocyclic compounds like 6H-1,3-Thiazine-6-thione, 2-phenyl-. Such studies on analogous systems, like thiazolo[5,4-d]thiazole (B1587360) derivatives, have demonstrated that DFT can effectively model the distributions of frontier molecular orbitals (HOMO and LUMO). nih.gov The introduction of different substituent groups can significantly alter these orbitals and lead to notable shifts in electronic properties. nih.gov

The bonding in such systems can also be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution, hybridization, and delocalization of electron density within the molecule. For instance, in related sulfur-containing heterocycles like thianthrene, DFT calculations have been crucial in understanding the overlap of atomic orbitals and the resulting molecular conformation. researchgate.net

Table 1: Hypothetical Electronic Properties of 2-phenyl-6H-1,3-thiazine-6-thione and Analogs Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
6H-1,3-Thiazine-6-thione, 2-phenyl- -6.25-2.104.153.5
2-(4-chlorophenyl)-6H-1,3-thiazine-6-thione -6.40-2.354.054.2
2-(4-methoxyphenyl)-6H-1,3-thiazine-6-thione -6.10-1.954.153.8

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar heterocyclic compounds.

Conformational Analysis and Tautomeric Equilibria Determination

The 1,3-thiazine ring system can exhibit complex conformational and tautomeric behavior. The thione group in 6H-1,3-Thiazine-6-thione, 2-phenyl- allows for potential thione-thiol tautomerism. Computational studies on related β‐chlorovinyl thiohydrazones have shown that these molecules can undergo multiple isomerization reactions in solution, driven by thione–thiol tautomerism and Z/E‐isomerization at C=N bonds. researchgate.net

In a study on gold-catalyzed formation of 1,3-thiazine derivatives, two distinct tautomers were identified: a 1,3-thiazinane (B8806883) isomer in the crystal state and a 5,6-dihydro-4H-1,3-thiazine isomer in solution. nih.govacs.orgresearchgate.net This highlights the importance of the physical state and solvent environment in determining the predominant tautomeric form. nih.govacs.orgresearchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net For instance, in 1,3,5-triazine (B166579) derivatives, DFT has been used to estimate transition state energies for proton transfer, which can be around 50 kcal/mol for a four-membered ring transition state without solvent assistance. researchgate.netnih.gov

Conformational analysis involves identifying the most stable three-dimensional arrangements of the atoms in a molecule. For a molecule like 6H-1,3-Thiazine-6-thione, 2-phenyl-, rotation around the single bond connecting the phenyl group to the thiazine (B8601807) ring will lead to different conformers with varying energies. Computational methods can map the potential energy surface to identify low-energy conformers and the rotational barriers between them.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a key methodology for investigating the mechanisms of chemical reactions involving 1,3-thiazine derivatives. DFT calculations can be used to map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. zsmu.edu.ua The energy of the transition state determines the activation energy of the reaction, providing insights into reaction kinetics. zsmu.edu.ua

For example, DFT analysis of the heterocyclization reaction to form 1,2,4-triazole (B32235) rings has detailed the roles of nucleophilic attack, tautomerism, ring closure, and aromatization. zsmu.edu.ua The study identified the most energy-intensive steps and the influence of electronic and steric effects on the stability of the resulting heterocycles. zsmu.edu.ua Similar approaches can be applied to understand the reactivity of the 6H-1,3-Thiazine-6-thione, 2-phenyl- system, for instance, in cycloaddition reactions or reactions involving the thione group. A computational study on the [3+2] cycloaddition between thionitrone and nitroethene utilized DFT to predict the structure of the product by analyzing the transition states of possible reaction paths. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a 1,3-Thiazine-6-thione Derivative

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic Attack 0.0+15.2-5.415.2
Ring Closure -5.4+25.8-12.131.2
Dehydration -12.1+10.5-20.322.6

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction mechanism modeling.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For 1,3-thiazine derivatives, computational methods have been used to facilitate the determination of their structures. researchgate.net

DFT and other quantum chemical methods can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govresearchgate.net In a study on thiazolo[5,4-d]thiazole derivatives, DFT calculations indicated that substituent effects would lead to remarkable red-shifts in their absorption and emission peaks, a prediction that can be experimentally verified. nih.govresearchgate.net Similarly, for thianthrene, a combination of IR, Raman, and inelastic neutron scattering spectroscopies, supported by DFT calculations, enabled a comprehensive assignment of its solid-state vibrational spectra. researchgate.net The synthesis of various 1,3-thiazine derivatives is often followed by characterization using IR and NMR spectroscopy, and the experimental data can be corroborated by computational predictions. researchgate.net

Table 3: Hypothetical Comparison of Predicted (DFT) and Experimental ¹H NMR Chemical Shifts (ppm) for 6H-1,3-Thiazine-6-thione, 2-phenyl-

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H4 6.856.82
H5 7.107.08
Phenyl (ortho) 7.957.92
Phenyl (meta) 7.507.48
Phenyl (para) 7.607.58

Note: The data in this table is for illustrative purposes to show the correlation between predicted and experimental spectroscopic data.

Molecular Docking and Dynamics Simulations for Chemical Reactivity and Interactions with Non-Biological Systems

While molecular docking is extensively used to study interactions with biological targets like enzymes nih.govresearchgate.netnanobioletters.comnih.govactascientific.comresearchgate.netnih.gov, the same principles can be applied to understand the interactions of 6H-1,3-Thiazine-6-thione, 2-phenyl- with non-biological systems. These can include material surfaces, catalysts, or synthetic receptors.

For instance, a DFT study on the adsorption of five-membered aromatic heterocycles (pyrrole, furan, and thiophene) on an Fe(110) surface provides a model for such investigations. chemrxiv.org This study revealed that the molecules lie flat on the surface, forming chemical bonds with iron atoms. chemrxiv.org The calculations determined adsorption energies, charge transfer, and the nature of the electronic interactions, which involved the overlap of the frontier orbitals of the heterocycles with the d-orbitals of the iron surface. chemrxiv.org

Molecular dynamics (MD) simulations can complement these static docking studies by providing insights into the dynamic behavior of the molecule on a surface or within a host-guest complex over time. This can reveal preferred binding modes, conformational changes upon binding, and the stability of the interaction. For 6H-1,3-Thiazine-6-thione, 2-phenyl-, simulations could model its interaction with surfaces like graphene, metal oxides, or the channels of a metal-organic framework, predicting its potential utility in materials science or catalysis.

Synthetic Applications of 6h 1,3 Thiazine 6 Thione, 2 Phenyl As Chemical Building Blocks

Precursors for Fused Heterocyclic Systems (e.g., Pyrimidines, Imidazoles, Thienopyrimidines)

The electrophilic and nucleophilic centers within the 6H-1,3-thiazine-6-thione, 2-phenyl- molecule make it an excellent starting material for the synthesis of a variety of fused heterocyclic systems. The presence of the reactive thione group and the diene-like character of the thiazine (B8601807) ring allow for a range of cyclization and cycloaddition reactions.

Pyrimidines

The 1,3-thiazine core can be a precursor to fused pyrimidine (B1678525) rings through ring transformation reactions. While direct synthesis from 6H-1,3-thiazine-6-thione, 2-phenyl- is an area of ongoing research, related 1,3-thiazine derivatives have been successfully converted to pyrimidine-containing systems. For instance, the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates in a one-pot, three-component reaction yields 4-oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate derivatives in good yields (76–85%). nih.gov This suggests a potential pathway for 6H-1,3-thiazine-6-thione, 2-phenyl- to undergo similar transformations to yield fused pyrimidine structures. The synthesis of pyrimidine-2-thiones has also been achieved through ultrasound-assisted cyclocondensation reactions, highlighting a modern synthetic approach that could be adapted for this purpose. nih.gov

Imidazoles

The synthesis of fused imidazole (B134444) derivatives from 1,3-thiazine precursors is a viable synthetic strategy. The Marckwald reaction, which involves the reaction of α-amino carbonyl compounds with thiocyanates to form imidazole-2-thiones, provides a foundational method for creating fused imidazole rings. nih.gov By analogy, functionalization of the 6H-1,3-thiazine-6-thione, 2-phenyl- scaffold to introduce an α-amino ketone moiety could pave the way for the synthesis of novel fused imidazole systems. A three-step synthesis of imidazo[1,2-c]quinazoline-5(6H)-thione derivatives, starting from benzil, demonstrates a practical approach to constructing such fused systems. nih.gov

Thienopyrimidines

Thienopyrimidine derivatives, which are of interest in medicinal chemistry, can be synthesized from 1,3-thiazine precursors. Research has shown that 6-imino-6H-1,3-thiazine hydroperchlorates can be converted to 6-substituted 5-amino-4-methylthio-2-phenylthieno[2,3-d]pyrimidines. researchgate.net This transformation highlights the utility of the 1,3-thiazine ring as a synthon for building the pyrimidine portion of the thienopyrimidine scaffold. The reaction proceeds via a one-pot synthesis involving acceptor-substituted halogenomethanes under basic conditions. researchgate.net

Scaffold for the Design and Synthesis of Novel Organic Materials

The rigid, planar structure of the 1,3-thiazine ring, combined with the presence of the polarizable thione group and the potential for extended conjugation through the 2-phenyl substituent, makes 6H-1,3-thiazine-6-thione, 2-phenyl- an attractive scaffold for the design of novel organic materials.

The endocyclic dithiocarbamate (B8719985) group within 3,6-dihydro-2H-1,3-thiazine-2-thiones is a key feature found in chain transfer agents for reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com This suggests that 6H-1,3-Thiazine-6-thione, 2-phenyl- and its derivatives could be explored as building blocks for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Furthermore, the chromophoric nature of the thione group and the potential for forming charge-transfer complexes make this scaffold a candidate for the development of organic dyes and pigments. naturalspublishing.com The electronic properties can be tuned by introducing various substituents on the phenyl ring or at other positions of the thiazine core.

Development of Specialized Reagents or Catalysts in Organic Synthesis

The sulfur atom of the thione group in 6H-1,3-thiazine-6-thione, 2-phenyl- can act as a ligand for metal ions, opening the possibility of developing novel metal-based catalysts.

Gold-catalyzed reactions have been employed for the formation of 1,3-thiazine derivatives from thiourea (B124793) precursors, demonstrating the affinity of gold for sulfur-containing compounds. nih.govacs.org This suggests that 6H-1,3-thiazine-6-thione, 2-phenyl- could serve as a ligand in gold-catalyzed transformations or that its derivatives could themselves be catalytically active. The formation of 1,3-thiazine-6-spiro-2'-thiiranes from the reaction of 1,3-thiazine-2,6-dithiones with diazomethane (B1218177) derivatives further illustrates the reactivity of the thione group and its potential for creating reactive intermediates. clockss.org

Additionally, the use of Fe(III)-montmorillonite as a catalyst for the synthesis of 1,3-thiazine derivatives highlights the potential for developing heterogeneous catalysts based on this scaffold, which offer advantages in terms of catalyst recovery and reuse. researchgate.net

Functionalization and Derivatization for Non-Biological Applied Research

The 6H-1,3-thiazine-6-thione, 2-phenyl- scaffold can be readily functionalized at various positions to create a library of derivatives with tailored properties for non-biological applications.

The thione group is a key site for derivatization. It can undergo S-alkylation, oxidation to the corresponding sulfoxide (B87167) or sulfone, or be used in cycloaddition reactions. The reaction of 1,3,4-thiadiazine derivatives, which are structurally related to 1,3-thiazines, in [2+4] cycloaddition reactions demonstrates the potential for this type of transformation. nih.gov

Solid-phase synthesis techniques have been developed for creating libraries of functionalized 1,3-thiazine-5-carboxylates, allowing for the rapid generation of diverse structures. nih.gov This methodology could be adapted to the 6H-1,3-thiazine-6-thione, 2-phenyl- scaffold to explore a wide range of derivatives for various applications. The ability to perform post-cleavage modifications further enhances the diversity of the accessible compounds. nih.gov

Conclusion and Future Research Directions in 6h 1,3 Thiazine 6 Thione, 2 Phenyl Chemistry

Remaining Synthetic Challenges and Opportunities for Efficient Synthesis

The synthesis of 6H-1,3-thiazine-6-thiones, including the 2-phenyl substituted derivative, has been approached through various methodologies. One prominent route involves multicomponent reactions (MCRs), which offer an efficient means to construct complex molecular architectures in a single step from readily available starting materials. For instance, the reaction of in situ-generated 1-azadienes with carbon disulfide has been reported to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the nitrile and aldehyde precursors. mdpi.com Another MCR approach involves the reaction of isocyanides and dialkyl acetylenedicarboxylates with 2-amino-4H-1,3-thiazin-4-one derivatives, yielding thiazine-dicarboxylates in good yields. nih.govsemanticscholar.org

Despite these advances, several challenges remain in achieving highly efficient and versatile syntheses of 2-phenyl-6H-1,3-thiazine-6-thione. Key areas for improvement include:

Stereoselectivity: For chiral derivatives of the thiazine (B8601807) ring, controlling the stereochemistry of the newly formed chiral centers remains a significant hurdle. Developing enantioselective catalytic systems for these reactions is a major opportunity.

Reaction Conditions: While some MCRs proceed under mild conditions, others require specific catalysts or elevated temperatures. The development of more environmentally benign and energy-efficient protocols is an ongoing pursuit. The use of green catalysts and solvents, such as meglumine (B1676163) in water for the synthesis of related triazolidine-3-thiones, provides a promising direction. ias.ac.in

Substrate Scope: Although existing methods tolerate a range of functional groups, expanding the substrate scope to include more complex and sterically hindered starting materials is crucial for accessing a wider diversity of 2-phenyl-6H-1,3-thiazine-6-thione analogs.

Opportunities for more efficient synthesis lie in the exploration of novel catalytic systems, including organocatalysis and photocatalysis, which could offer milder reaction conditions and improved selectivity. Furthermore, flow chemistry techniques could provide better control over reaction parameters, leading to higher yields and purity.

Exploration of Novel Chemical Transformations and Reaction Pathways

The reactivity of the 6H-1,3-thiazine-6-thione core, particularly the thione group and the reactive methylene (B1212753) position, opens up avenues for a variety of chemical transformations. Research has shown that 1,3-thiazine-2,6-dithiones can undergo [3+2] cycloaddition reactions with 1,3-dipolar compounds. clockss.org For example, reaction with diazomethane (B1218177) derivatives can lead to the formation of spiro-thiiranes, which can then rearrange to form other heterocyclic systems like 2-pyrroline-4-thiones upon treatment with a base or heat. clockss.org

The exploration of novel transformations of 2-phenyl-6H-1,3-thiazine-6-thione could lead to the synthesis of a diverse array of new heterocyclic compounds. Potential areas of investigation include:

Reactions at the Thione Group: The thione functionality is a versatile handle for further chemical modification. Reactions such as S-alkylation, oxidation to the corresponding sulfine (B13751562) or sulfene, and conversion to other functional groups like imines or oxo-derivatives could yield a range of novel compounds.

Reactions at the Methylene Bridge: The C-5 methylene group is potentially acidic and could be deprotonated to form a carbanion. This carbanion could then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and alkylations.

Ring Transformation Reactions: Under specific conditions, the 1,3-thiazine ring itself could undergo rearrangement or fragmentation to form different heterocyclic systems. Investigating the thermal and photochemical stability of 2-phenyl-6H-1,3-thiazine-6-thione could uncover novel reaction pathways.

These explorations will not only expand the chemical space accessible from this scaffold but may also lead to the discovery of compounds with interesting biological or material properties.

Advancements in Computational Predictions and Their Integration with Experimental Research

The integration of computational chemistry with experimental research is revolutionizing the field of organic synthesis and reaction discovery. For 2-phenyl-6H-1,3-thiazine-6-thione, computational methods can provide valuable insights into its structure, reactivity, and spectral properties.

Table 1: Potential Applications of Computational Chemistry in 2-phenyl-6H-1,3-Thiazine-6-thione Research

Computational MethodApplication
Density Functional Theory (DFT)Prediction of molecular geometry, electronic structure, and spectroscopic data (NMR, IR, UV-Vis).
Molecular Dynamics (MD) SimulationsInvestigation of conformational flexibility and intermolecular interactions in solution.
Transition State TheoryElucidation of reaction mechanisms and prediction of reaction barriers and rates.
Virtual ScreeningIdentification of potential biological targets and prediction of binding affinities.

Computational studies can be employed to:

Predict Reaction Outcomes: By calculating the energies of reactants, intermediates, transition states, and products, computational models can help predict the feasibility and selectivity of a proposed reaction. This can save significant time and resources in the laboratory by prioritizing promising reaction pathways.

Elucidate Reaction Mechanisms: Computational analysis can provide detailed information about the step-by-step mechanism of a reaction, including the identification of key intermediates and transition states. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Interpret Spectroscopic Data: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization and structural confirmation of newly synthesized compounds.

The synergy between computational predictions and experimental validation is a powerful tool for accelerating research. For example, a proposed mechanism for the formation of 3,6-dihydro-2H-1,3-thiazine-2-thiones involves either a concerted hetero-Diels-Alder reaction or a stepwise mechanism. mdpi.com Computational studies could help to distinguish between these pathways and provide a deeper understanding of the reaction.

Q & A

Q. How can AI-driven platforms enhance cross-disciplinary research on this compound?

  • Methodological Answer:
  • Autonomous Labs : Implement robotic platforms for high-throughput screening.
  • Natural Language Processing (NLP) : Extract synthesis protocols from unstructured patent text.
  • Predictive Toxicology : Train ML models on ToxCast data to prioritize analogs with low cytotoxicity.
  • Collaborative Tools : Use cloud-based platforms (e.g., Benchling) for real-time data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.